3-Fluoro-5-(4-methoxy-2-methylphenyl)phenol
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Overview
Description
3-Fluoro-5-(4-methoxy-2-methylphenyl)phenol is an organic compound with the molecular formula C14H13FO2 It is a derivative of phenol, characterized by the presence of a fluorine atom at the 3-position and a methoxy-2-methylphenyl group at the 5-position of the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-(4-methoxy-2-methylphenyl)phenol typically involves a multi-step process. One common method includes the nucleophilic aromatic substitution reaction. For example, the reaction of 3-fluoro-5-chlorobenzonitrile with 3-methoxyphenol in the presence of potassium carbonate and N-methyl-2-pyrrolidone (NMP) can yield the desired product . The reaction conditions often involve heating the mixture to facilitate the substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-(4-methoxy-2-methylphenyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: The fluorine atom and the methoxy group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic aromatic substitution reactions typically involve reagents like sodium methoxide (NaOMe) and potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted phenol derivatives.
Scientific Research Applications
3-Fluoro-5-(4-methoxy-2-methylphenyl)phenol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme inhibition and as a potential ligand for biological receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anticancer and antimicrobial drugs.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-(4-methoxy-2-methylphenyl)phenol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-5-(2-methoxy-5-pyrimidinyl)phenol: This compound has a similar structure but with a pyrimidinyl group instead of a methoxy-2-methylphenyl group.
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Another related compound with a boronic ester group.
Uniqueness
3-Fluoro-5-(4-methoxy-2-methylphenyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a fluorine atom and a methoxy-2-methylphenyl group makes it particularly useful in applications requiring enhanced thermal stability and specific biological activities.
Properties
IUPAC Name |
3-fluoro-5-(4-methoxy-2-methylphenyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO2/c1-9-5-13(17-2)3-4-14(9)10-6-11(15)8-12(16)7-10/h3-8,16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DABCZYBZICVBOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C2=CC(=CC(=C2)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20684265 |
Source
|
Record name | 5-Fluoro-4'-methoxy-2'-methyl[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20684265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261945-42-9 |
Source
|
Record name | 5-Fluoro-4'-methoxy-2'-methyl[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20684265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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